(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester
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Overview
Description
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester is an organic compound with a complex structure that includes a benzoylamino group, a chloro substituent, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester typically involves multiple steps. One common method includes the acylation of an appropriate amine with 4-chlorobenzoyl chloride, followed by esterification with ethyl alcohol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Methyl-benzoylamino)-3-methyl-butyric acid ethyl ester
- (S)-2-(4-Bromo-benzoylamino)-3-methyl-butyric acid ethyl ester
- (S)-2-(4-Fluoro-benzoylamino)-3-methyl-butyric acid ethyl ester
Uniqueness
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as methyl, bromo, or fluoro groups.
Properties
Molecular Formula |
C14H18ClNO3 |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C14H18ClNO3/c1-4-19-14(18)12(9(2)3)16-13(17)10-5-7-11(15)8-6-10/h5-9,12H,4H2,1-3H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
JDFUEUUAQCZJGY-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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